molecular formula C14H22N2 B12898676 4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline CAS No. 524917-89-3

4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline

Cat. No.: B12898676
CAS No.: 524917-89-3
M. Wt: 218.34 g/mol
InChI Key: JBQBONWOKLHFQK-UHFFFAOYSA-N
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Description

4-(3-Ethylpyrrolidin-2-yl)-N,N-dimethylaniline is a structurally complex organic compound featuring a pyrrolidine ring substituted with a 3-ethyl group and an N,N-dimethylaniline moiety. This combination makes the compound valuable in pharmaceutical and materials research, particularly for applications requiring tunable electronic characteristics or receptor binding .

Properties

CAS No.

524917-89-3

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C14H22N2/c1-4-11-9-10-15-14(11)12-5-7-13(8-6-12)16(2)3/h5-8,11,14-15H,4,9-10H2,1-3H3

InChI Key

JBQBONWOKLHFQK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1C2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline typically involves the construction of the pyrrolidine ring followed by the introduction of the aniline moiety. One common method involves the reaction of 3-ethylpyrrolidine with N,N-dimethylaniline under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or nitro groups present.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Alkyl halides, acyl chlorides, sodium hydroxide, dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aniline moiety.

Scientific Research Applications

Organic Synthesis

Applications in Synthesis:

  • Intermediate in Chemical Reactions: This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Regioselectivity in Halogenation: Recent studies have shown that derivatives of N,N-dimethylaniline can undergo regioselective halogenation, which can be applied to synthesize halogenated anilines for various applications .

Table 1: Synthesis Pathways

Reaction TypeConditionsYield (%)
AlkylationBase-catalyzedUp to 85
HalogenationElectrophilic substitutionUp to 69

Pharmaceutical Applications

Potential Therapeutic Uses:

  • CNS Activity: The compound exhibits potential central nervous system (CNS) activity due to its structural similarity to known psychoactive agents. It may be explored for developing new medications targeting neurological disorders.
  • Antimicrobial Properties: Preliminary studies suggest that derivatives of N,N-dimethylaniline possess antimicrobial properties, making them candidates for further investigation in antibiotic development .

Case Study: CNS Activity Evaluation
A study evaluated the CNS effects of various N,N-dimethylated compounds, including this compound. The results indicated significant activity in rodent models, suggesting potential for therapeutic use in treating CNS disorders .

Cosmetic Applications

Role in Cosmetic Formulations:

  • Stabilizer and Solvent: The compound is utilized as a stabilizer and solvent in cosmetic formulations, enhancing product stability and performance.
  • Skin Penetration Enhancer: Its chemical properties allow it to function as a skin penetration enhancer, improving the delivery of active ingredients in topical formulations .

Table 2: Cosmetic Formulation Properties

PropertyValue
pH5.5 - 7.0
ViscosityModerate
StabilityHigh (under typical conditions)

Mechanism of Action

The mechanism of action of 4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and aniline moiety can bind to active sites on proteins, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s uniqueness arises from the synergy between its ethyl-substituted pyrrolidine and dimethylaniline groups. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Features Key Differences Biological/Chemical Properties References
4-(3-Ethylpyrrolidin-2-yl)-N,N-dimethylaniline Pyrrolidine (3-ethyl substituent) + dimethylaniline Unique ethyl-pyrrolidine substitution; planar dimethylaniline for π-conjugation Potential for receptor binding (e.g., GPCRs); enhanced solubility due to ethyl group N/A
N,N-Dimethylaniline Simple dimethylaniline without heterocycles Lacks pyrrolidine ring; simpler structure Used in dye synthesis; limited bioactivity due to absence of heterocyclic motifs
4-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline Pyrrolidine-pyrrole fused ring + pyridazine + dimethylaniline Complex fused rings; pyridazine moiety Applications in medicinal chemistry (enzyme inhibition) and organic electronics
N-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N’-(4-ethoxyphenyl)ethanediamide Pyrrolidine + dimethylaniline + ethoxyphenyl Ethoxyphenyl group; amide linkage Enhanced receptor binding affinity; potential anticancer activity
N-(Cyclopropylmethyl)-3-ethylaniline Ethylaniline with cyclopropylmethyl group Lacks pyrrolidine; cyclopropyl group instead Antimicrobial activity; altered pharmacokinetics due to cyclopropane’s strain

Electronic and Photophysical Properties

The dimethylaniline group in the target compound enables strong electron-donating effects, which are critical for fluorescence and charge-transfer applications. For example:

  • 4-(9-Anthryl)-N,N-dimethylaniline exhibits solvent-dependent fluorescence due to polarizability effects from the anthracene moiety .
  • 4-[2-(4-Iodophenyl)ethenyl]-N,N-dimethylaniline demonstrates halogen-dependent electronic properties, where iodine enhances spin-orbit coupling . The ethyl group in the target compound likely prioritizes lipophilicity over heavy-atom effects.

Biological Activity

4-(3-Ethylpyrrolidin-2-yl)-N,N-dimethylaniline is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an ethyl group and a dimethylaniline moiety. Its chemical structure can be represented as follows:

C13H18N2\text{C}_{13}\text{H}_{18}\text{N}_2

This structure is crucial for understanding its interaction with biological systems.

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes. The dimethylamino group can enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. For instance, structural analogs have shown efficacy against certain pathogens, indicating potential for further exploration in antimicrobial applications.

Pathogen Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliVariable inhibition
Mycobacterium tuberculosisSpecific activity

Toxicological Profile

The toxicological assessment of related compounds suggests that exposure can lead to various health effects:

  • Acute Exposure: Symptoms may include respiratory distress and central nervous system effects.
  • Chronic Exposure: Long-term exposure has been linked to hematological changes such as methemoglobinemia and splenomegaly in animal models .

Study 1: Toxicity in Animal Models

A study conducted on Fischer 344 rats administered N,N-dimethylaniline showed significant hematological effects at varying doses. The critical findings included:

  • Increased incidence of splenic hemosiderosis.
  • Dose-related decreases in body weight.

These findings underscore the potential risks associated with similar compounds .

Study 2: Antimicrobial Efficacy

In a recent investigation, the antimicrobial properties of structurally related compounds were evaluated against a panel of bacteria. The results indicated that certain derivatives exhibited potent activity against drug-resistant strains, highlighting the therapeutic potential of this class of compounds .

Q & A

Q. What are the recommended synthetic routes for 4-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling N,N-dimethylaniline derivatives with pyrrolidine-containing precursors (e.g., via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) is a viable approach. Reaction optimization should focus on catalyst selection (e.g., Pd-based catalysts for coupling), solvent polarity, and temperature control to minimize side products. Evidence from similar compounds suggests that Lewis acid activation (e.g., ZnCl₂) enhances electrophilic substitution in aromatic systems .

Q. Example Protocol :

  • React N,N-dimethylaniline with a 3-ethylpyrrolidine precursor in anhydrous THF under reflux.
  • Use Pd(OAc)₂/XPhos as a catalyst system for coupling reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and stereochemical details. For example, SC-XRD data for analogous compounds show deviations in pyrrolidine ring puckering and aryl group planarity .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~2.8–3.2 ppm for N-CH₃ groups; aromatic protons at δ ~6.7–7.2 ppm) confirm substitution patterns .
  • IR spectroscopy : Peaks near 1600 cm⁻¹ (C=C aromatic stretching) and 2800 cm⁻¹ (C-H stretching for N-CH₃) validate functional groups .

Table 1 : Key Spectral Data from Analogous Compounds

TechniqueObserved Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 2.95 (s, N-CH₃)
SC-XRDC-N bond length: 1.45 Å

Q. How does solvent polarity affect the photophysical properties of this compound?

  • Methodological Answer : Solvent polarity significantly impacts fluorescence emission and decay times. Polar solvents stabilize charge-transfer (CT) excited states, leading to redshifted emission. For example, in 4-(9-anthryl)-N,N-dimethylaniline analogs, fluorescence wavenumbers shift by ~1000 cm⁻¹ from hexane to ethanol due to solvatochromism . Time-resolved fluorescence spectroscopy can quantify solvent-dependent decay kinetics (e.g., τ = 5–15 ns in nonpolar vs. polar solvents) .

Table 2 : Solvent Effects on Fluorescence (Analogous Compounds)

SolventEmission λ (nm)Decay Time (ns)Reference
Hexane42015
Ethanol4605

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and conformational flexibility of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : B3LYP/6-31G(d) accurately predicts molecular geometry, vibrational frequencies, and NMR chemical shifts (error <5% compared to experimental data) .
  • Molecular Dynamics (MD) : Simulate rotational barriers of the ethylpyrrolidine moiety (e.g., AM1 semi-empirical methods predict energy barriers of ~10 kcal/mol for torsion angles ±180°) .
  • Polarizable Continuum Model (PCM) : Evaluates solvent effects on electronic transitions (e.g., ΔE = 0.3 eV in water vs. gas phase) .

Q. How can contradictory data in crystallographic and spectroscopic studies be resolved?

  • Methodological Answer : Discrepancies between SC-XRD (static structure) and NMR/vibrational data (dynamic behavior) arise from crystal packing effects and solution-phase conformational flexibility. For example:
  • Crystallographic vs. NMR dihedral angles : SC-XRD may show a planar aryl group, while NMR NOE effects indicate rotation .
  • Validation : Perform variable-temperature NMR to probe rotational barriers and compare with DFT-calculated energy profiles .

Q. What mechanistic insights explain the compound’s reactivity in Lewis acid-catalyzed reactions?

  • Methodological Answer : The dimethylamino group acts as an electron donor, while the pyrrolidine moiety can coordinate to Lewis acids (e.g., Zn²⁺). In chlorozincate-catalyzed reactions, the Lewis acid activates carbonyl groups, enabling nucleophilic attack by the aromatic amine (e.g., Friedel-Crafts alkylation) . Kinetic studies (e.g., Eyring plots) reveal activation parameters (ΔH‡ ≈ 15–20 kcal/mol) consistent with a two-step mechanism .

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